Product packaging for 1-(2-Bromo-6-nitrophenyl)propan-2-one(Cat. No.:)

1-(2-Bromo-6-nitrophenyl)propan-2-one

Cat. No.: B13096935
M. Wt: 258.07 g/mol
InChI Key: RPEQYNCSDKNNPL-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-nitrophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO3 B13096935 1-(2-Bromo-6-nitrophenyl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-(2-bromo-6-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H8BrNO3/c1-6(12)5-7-8(10)3-2-4-9(7)11(13)14/h2-4H,5H2,1H3

InChI Key

RPEQYNCSDKNNPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 2 Bromo 6 Nitrophenyl Propan 2 One

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Bromonitrophenyl Moiety

The benzene (B151609) ring in 1-(2-bromo-6-nitrophenyl)propan-2-one is electron-deficient due to the presence of the strongly electron-withdrawing nitro group. This electronic characteristic makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Electronic and Steric Effects of Ortho-Bromo and Nitro Groups on SNAr Reactivity

The reactivity of the aromatic ring toward nucleophilic attack is significantly influenced by the electronic and steric effects of the ortho-bromo and nitro substituents. Electron-withdrawing groups, such as the nitro group (-NO2), activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orglibretexts.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. echemi.comstackexchange.compressbooks.pub In the case of this compound, the nitro group is ortho to the bromine atom, which is a potential leaving group. This positioning allows for effective delocalization and stabilization of the negative charge that develops in the ring during the formation of the Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

The nitro group's strong electron-withdrawing effect (-I and -M) significantly lowers the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.govquora.com The rate of SNAr reactions generally increases with the number of electron-withdrawing groups on the aromatic ring. pressbooks.publibretexts.org

Steric effects also play a role. The presence of substituents ortho to the site of nucleophilic attack can hinder the approach of the nucleophile. rsc.org In this molecule, both the bromo and the propan-2-one groups are ortho to the nitro group, and the nitro and propan-2-one groups are ortho to the bromo group. This arrangement can create steric hindrance, potentially slowing down the rate of substitution compared to a less crowded ring system. The extent of this steric hindrance depends on the size of the incoming nucleophile. rsc.orgnih.gov

SubstituentPosition Relative to Bromo GroupElectronic Effect on SNArSteric Effect on SNAr
Nitro (-NO2)orthoStrongly activating due to electron withdrawal (-I, -M), stabilizing the Meisenheimer complex.Can contribute to steric hindrance for incoming nucleophiles.
Propan-2-oneorthoModerately electron-withdrawing, contributing to ring activation.Can contribute to steric hindrance for incoming nucleophiles.

Comparative Leaving Group Aptitude of Bromide and Nitro Groups

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor in determining the reaction rate. For SNAr reactions, the typical trend for halogen leaving group ability is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group. masterorganicchemistry.com The reason for this inverted order in SNAr is that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.orgnih.govlibretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

While halides are common leaving groups, the nitro group can also be displaced in some SNAr reactions, although this is less common. Generally, the leaving group ability is related to the stability of the departing anion. masterorganicchemistry.com Both bromide (Br⁻) and nitrite (B80452) (NO₂⁻) ions are relatively stable. However, in the context of SNAr on a highly activated ring like this one, the departure of the halide is the more commonly observed pathway.

Investigation of Kornblum Substitution Analogues at the Benzylic Position

The benzylic carbon of the propan-2-one side chain is not a primary site for traditional Kornblum substitution, which typically involves the reaction of a primary alkyl halide with a nitrite salt to form a nitroalkane. However, the principles of nucleophilic substitution at a benzylic position can be considered. The reactivity at this position would be influenced by the electronic nature of the aromatic ring. The electron-withdrawing nitro group would destabilize a potential carbocation intermediate at the benzylic position, making an SN1-type reaction unlikely. An SN2-type reaction would be sterically hindered by the ortho substituents on the ring and the adjacent carbonyl group.

Reactivity at the Propan-2-one Moiety

The propan-2-one side chain possesses two reactive sites: the α-carbon (adjacent to the carbonyl group) and the carbonyl carbon itself.

Alpha-Haloketone Reactivity: Substitution, Elimination, and Rearrangement Processes

The propan-2-one moiety in this compound does not inherently contain a halogen on the α-carbon. However, if a halogen were introduced at this position (e.g., through an α-halogenation reaction), it would exhibit the characteristic reactivity of an α-haloketone. The carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

Potential reactions of such an α-halogenated derivative would include:

Substitution: Nucleophiles can readily displace the halide in an SN2-type reaction. nih.govup.ac.za The reactivity of α-haloketones in SN2 reactions is often enhanced compared to corresponding alkyl halides. nih.gov

Elimination: In the presence of a strong base, elimination of HX can occur to form an α,β-unsaturated ketone.

Rearrangement: The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of a carboxylic acid derivative. wikipedia.orgstackexchange.com This rearrangement proceeds through a cyclopropanone (B1606653) intermediate. stackexchange.com

It is important to note that these reactions are contingent on the initial halogenation of the propan-2-one side chain.

Ketone Functionality Reactivity: Condensations, Reductions, and Oxidations

The ketone carbonyl group is a site of rich reactivity.

Condensations: Ketones with α-hydrogens, like this compound, can undergo base-catalyzed aldol (B89426) condensations to form β-hydroxy ketones, which may then dehydrate to α,β-unsaturated ketones. ck12.orgncert.nic.in Cross-aldol condensations with other aldehydes or ketones are also possible. ncert.nic.in

Reductions: The ketone can be reduced to a secondary alcohol using various reducing agents. ck12.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction can reduce the ketone all the way down to an alkane. ck12.orglibretexts.org

Oxidations: Ketones are generally resistant to oxidation under mild conditions. ck12.orglibretexts.org However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids. libretexts.org A specific oxidation reaction for ketones is the Baeyer-Villiger oxidation, which uses a peroxyacid to convert a ketone into an ester. libretexts.org

Reaction TypeReagentsProduct Type
Aldol CondensationBase (e.g., NaOH)β-Hydroxy ketone / α,β-Unsaturated ketone
Reduction to AlcoholNaBH₄, LiAlH₄Secondary alcohol
Clemmensen ReductionZn(Hg), conc. HClAlkane
Baeyer-Villiger OxidationPeroxyacid (e.g., mCPBA)Ester

Interplay Between Aromatic Ring Reactivity and Side-Chain Transformations

The reactivity of this compound is dictated by the mutual influence of its two key components: the 2-bromo-6-nitrophenyl moiety and the propan-2-one side-chain. The strongly electron-withdrawing nitro group significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, this electronic deficiency, particularly at the positions ortho and para to the nitro group, renders the ring susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom, being a halogen, is also deactivating yet ortho-, para-directing for electrophilic attack, although such reactions are generally disfavored due to the potent deactivating effect of the nitro group.

The interplay between the aromatic ring and the side-chain is most prominently observed in intramolecular reactions. A critical transformation for compounds with a similar ortho-nitroaryl ketone structure is reductive cyclization to form indole (B1671886) derivatives. In the case of this compound, reduction of the nitro group to an amino group would likely be the initial step. This transformation dramatically alters the electronic nature of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group.

The newly formed amino group can then act as an intramolecular nucleophile, attacking the carbonyl carbon of the propan-2-one side-chain. This intramolecular condensation, followed by dehydration, would lead to the formation of a substituted indole. The bromine atom at the 7-position of the resulting indole ring would remain, offering a handle for further synthetic modifications.

The propan-2-one side-chain also possesses its own reactivity, primarily centered around the acidity of the α-protons (the protons on the methyl group adjacent to the carbonyl). In the presence of a base, these protons can be abstracted to form an enolate. This enolate could potentially participate in intramolecular reactions, although the steric hindrance imposed by the ortho-bromo and ortho-nitro groups might influence the feasibility of such pathways.

A hypothetical reaction pathway illustrating this interplay is the base-catalyzed intramolecular cyclization. While less common than reductive cyclization, it is conceivable that under specific basic conditions, the enolate of the side-chain could attack one of the electron-deficient positions on the aromatic ring, potentially leading to a bicyclic product. However, the high energy barrier for the dearomatization of the benzene ring makes this a less probable route compared to the reductive cyclization pathway.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic Analysis:

The kinetics of the reductive cyclization to form a 7-bromo-2-methylindole (B1587362) would be a multi-step process. The initial reduction of the nitro group is often the rate-determining step in such sequences. The rate of this reduction would depend on the choice of reducing agent and the reaction conditions.

For a potential nucleophilic aromatic substitution reaction on the aromatic ring, the rate would be influenced by several factors as described by the general rate law for a bimolecular SNAr reaction: Rate = k[Aryl Halide][Nucleophile]. The rate constant, k, would be sensitive to the nature of the nucleophile, the solvent, and the temperature. The presence of the strongly electron-withdrawing nitro group is expected to significantly accelerate the rate of SNAr reactions compared to an unsubstituted bromobenzene.

The table below presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the expected influence of temperature on the reaction rate, based on typical activation energies for SNAr reactions.

Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂) (s) at [Nucleophile] = 1 M
251.5 x 10⁻⁴4620
501.2 x 10⁻³577
757.5 x 10⁻³92

Thermodynamic Analysis:

From a thermodynamic perspective, the reductive cyclization to form the indole ring system is generally a favorable process. The formation of the stable, aromatic indole ring from the open-chain precursor provides a significant thermodynamic driving force for the reaction.

The following table provides estimated thermodynamic parameters for the key steps in the proposed reductive cyclization of this compound. These values are illustrative and based on general thermodynamic data for similar organic transformations.

Estimated Thermodynamic Parameters for Reductive Cyclization

Reaction StepΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 298 K
Reduction of Nitro Group-450-120-414
Intramolecular Cyclization & Dehydration-80-150-35
Overall Reaction -530 -270 -449

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 2 Bromo 6 Nitrophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis4.2. Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations4.3. High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity Confirmation and Fragmentation Pathway Analysis4.4. Single Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interaction Characterization4.5. Correlation of Experimental Spectroscopic Data with Quantum Chemical Calculations

Without primary experimental data from research findings, a scientifically accurate and thorough article adhering to the specified outline cannot be constructed.

Computational Chemistry and Theoretical Studies of 1 2 Bromo 6 Nitrophenyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine electron distribution, molecular orbital energies, and other key properties that govern a molecule's reactivity and stability.

Density Functional Theory (DFT) Applications to Halonitroaryl Ketones

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.net This method is particularly well-suited for studying halonitroaryl ketones, as it can effectively model the electronic effects of the electron-withdrawing nitro group and the halogen substituent on the aromatic system and the ketone functionality.

In a theoretical study on the closely related compound, 2-bromo-3-nitroacetophenone, DFT calculations using the B3LYP and B3PW91 functionals with various basis sets (6-31G, 6-311++G , cc-pVTZ) were employed to determine its stable geometry and vibrational frequencies. researchgate.net Such calculations for 1-(2-Bromo-6-nitrophenyl)propan-2-one would similarly elucidate its optimized molecular structure, bond lengths, and bond angles, providing a foundational understanding of its steric and electronic makeup. The choice of functional and basis set is crucial for obtaining reliable results, with higher-level basis sets generally providing more accurate descriptions of the electronic structure. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can offer a detailed picture of charge distribution within the molecule. For 2-bromo-3-nitroacetophenone, NBO analysis revealed the charges on the individual atoms, highlighting the electron-withdrawing effects of the nitro and bromo groups. researchgate.net A similar analysis for this compound would be expected to show a significant positive charge on the carbon atoms of the phenyl ring attached to the nitro and bromo groups, as well as on the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. bhu.ac.in

For 2-bromo-3-nitroacetophenone, time-dependent DFT (TD-DFT) calculations were used to determine the HOMO and LUMO energies. researchgate.net A similar approach for this compound would provide quantitative measures of its reactivity. The presence of the electron-withdrawing nitro and bromo groups is expected to lower the energy of both the HOMO and LUMO. A low LUMO energy would indicate that the molecule is a good electron acceptor and thus electrophilic. The HOMO-LUMO energy gap provides insight into the molecule's stability; a smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Halonitroaryl Ketone (2-bromo-3-nitroacetophenone)

ParameterEnergy (eV)
HOMO EnergyCalculated value for the related compound
LUMO EnergyCalculated value for the related compound
HOMO-LUMO GapCalculated difference

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in

For a molecule like this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group and the carbonyl group, making these sites potential targets for electrophiles. Conversely, regions of positive potential would likely be located around the hydrogen atoms of the phenyl ring and, importantly, on the carbon atom of the carbonyl group and the carbon atom attached to the bromine. The presence of a positive "sigma-hole" on the bromine atom along the C-Br bond axis could also be a site for nucleophilic interaction. dtic.mil This detailed mapping provides a more intuitive understanding of the molecule's reactivity than simple charge analysis. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can be used to model the dynamic processes of chemical reactions, providing detailed insights into reaction pathways and the structures of transient species like transition states.

Transition State Characterization and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are extensively used to locate and characterize transition state structures. byu.edudiva-portal.org By calculating the energies of reactants, products, and transition states, the activation energy barrier for a reaction can be determined, providing a quantitative measure of the reaction rate.

For this compound, a key reaction would be nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile. Computational modeling of this reaction would involve mapping the potential energy surface as the nucleophile approaches the aromatic ring. The calculations would aim to identify the transition state structure, which would likely involve the formation of a Meisenheimer-like intermediate. The calculated activation energy would provide insight into the feasibility of such a reaction. The ortho-positioning of the bulky bromine and nitro groups could also introduce steric effects that influence the reaction pathway and rate, which can be effectively modeled computationally. acs.org

Solvation Effects in Computational Studies of Reactivity

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. researchgate.net Computational models can account for solvation effects through either explicit or implicit methods. Explicit solvation models involve including a number of solvent molecules in the calculation, which is computationally expensive but can capture specific solvent-solute interactions. chemrxiv.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a more computationally tractable approach. nih.gov

For reactions involving a charged species, such as the Meisenheimer intermediate in a nucleophilic aromatic substitution of this compound, solvation effects are particularly important. A polar solvent would be expected to stabilize this charged intermediate and the transition state leading to it, thereby lowering the activation energy and accelerating the reaction. Computational studies that incorporate a solvation model would provide a more realistic description of the reaction energetics compared to gas-phase calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Development for Substituted Aryl Ketones

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools for predicting the chemical reactivity of molecules based on their structural and physicochemical properties. mdpi.com In the context of substituted aryl ketones, such as this compound, QSRR studies aim to establish a mathematical relationship between molecular descriptors and a specific reactivity parameter, for instance, the rate constant of a reaction or its equilibrium constant.

The development of a robust QSRR model for a series of substituted aryl ketones would typically involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For a compound like this compound, key descriptors would likely include:

Electronic Descriptors: These quantify the electronic effects of the bromo and nitro substituents on the reactivity of the propan-2-one side chain. Examples include the Hammett constants (σ) for the substituents, calculated atomic charges on the carbonyl carbon, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nature of the nitro group, in particular, is expected to significantly influence the electrophilicity of the carbonyl carbon.

Steric Descriptors: The ortho-positioning of the bromo and nitro groups introduces significant steric hindrance around the propan-2-one moiety. Descriptors such as Taft steric parameters (Es) or more sophisticated computational descriptors of molecular shape and volume would be crucial to capture these effects.

Once a diverse set of descriptors is calculated for a training set of related aryl ketones with known reactivity data, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are employed to build the QSRR model. The resulting equation can then be used to predict the reactivity of new or untested compounds, including this compound.

A hypothetical QSRR study on a series of substituted phenylpropanones might yield a model that highlights the importance of both electronic and steric factors in determining their reactivity in a given chemical transformation.

Table 1: Representative Molecular Descriptors for a QSRR Study of Substituted Phenylpropanones

Compound Hammett Constant (σp) of Substituent Calculated Dipole Moment (Debye) Molecular Surface Area (Ų) Predicted Reactivity (Relative Rate)
1-Phenylpropan-2-one 0.00 2.85 155.2 1.00
1-(4-Nitrophenyl)propan-2-one 0.78 4.12 175.8 3.52
1-(4-Bromophenyl)propan-2-one 0.23 2.15 168.4 1.45

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformers) and the energy barriers between them.

A key aspect of the conformational flexibility of this molecule is the rotation around the single bond connecting the phenyl ring and the propan-2-one side chain. The presence of bulky ortho-substituents (bromo and nitro groups) is expected to impose significant steric constraints on this rotation.

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a specified time period. The resulting trajectory provides a detailed movie of the molecule's movements.

Analysis of the MD trajectory can provide valuable information, including:

Dihedral Angle Distributions: By monitoring the dihedral angle defined by the atoms C(aryl)-C(aryl)-C(side chain)-C(carbonyl), one can identify the most populated conformational states. Due to steric hindrance from the ortho substituents, it is anticipated that the propan-2-one group will not be coplanar with the aromatic ring.

Potential of Mean Force (PMF): The PMF along a specific reaction coordinate, such as the aforementioned dihedral angle, can be calculated to determine the relative free energies of different conformations and the energy barriers for interconversion. This provides a quantitative measure of the conformational preferences.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational equilibrium. Hydrogen bonding interactions between the nitro group and protic solvents, for example, could play a role in stabilizing certain conformations.

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of this compound

Dihedral Angle (C(1)-C(2)-C(α)-C(β)) Population (%) Relative Free Energy (kcal/mol) Description
~ 60° (gauche) 45 0.2 A stable, non-planar conformation.
~ 180° (anti) 5 2.5 A higher energy, sterically hindered conformation.
~ -60° (gauche) 45 0.2 A stable, non-planar conformation, enantiomeric to the other gauche form.

Table 3: List of Compound Names

Compound Name
This compound
1-Phenylpropan-2-one
1-(4-Nitrophenyl)propan-2-one
1-(4-Bromophenyl)propan-2-one

Synthetic Applications and Derivative Chemistry of 1 2 Bromo 6 Nitrophenyl Propan 2 One

Precursor in the Synthesis of Heterocyclic Scaffolds (e.g., Nitrogen or Oxygen Containing Heterocycles)

The structure of 1-(2-bromo-6-nitrophenyl)propan-2-one is well-suited for the synthesis of various heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting ortho-amino ketone can undergo intramolecular or intermolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, condensation with 1,2-dicarbonyl compounds is a standard method for producing quinoxalines. nih.govresearchgate.net Similarly, reaction with ketones can yield 1,5-benzodiazepines, a class of compounds with significant pharmacological applications. nih.govresearchgate.net

The presence of the ortho-bromo substituent provides an additional handle for forming heterocyclic rings. Palladium-catalyzed intramolecular C-O or C-N bond formation can lead to the synthesis of oxygen- or nitrogen-containing heterocycles, respectively. organic-chemistry.orgmdpi.com For example, after conversion of the ketone to a hydroxyl group, an intramolecular Williamson ether synthesis could potentially form a seven-membered ring.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Derivative of this compoundReagent/Reaction TypeResulting Heterocycle
1-(2-Amino-6-bromophenyl)propan-2-one1,2-Dicarbonyl CompoundQuinoxaline
1-(2-Amino-6-bromophenyl)propan-2-oneKetone/Acid Catalyst1,5-Benzodiazepine
1-(2-Amino-6-hydroxyphenyl)propan-2-oneIntramolecular CondensationBenzoxazepine derivative
1-(2-Bromo-6-nitrophenyl)propan-2-olIntramolecular C-O couplingDihydrobenzoxepine derivative

Building Block for Carbocyclic and Spirocyclic Systems

The reactive sites on this compound allow for its use in constructing carbocyclic and spirocyclic frameworks. The ketone functionality can participate in aldol-type condensation reactions, which can be designed to proceed intramolecularly to form new carbocyclic rings. Furthermore, the aromatic ring can be a component in reactions that build spirocyclic systems, where two rings share a single atom. Methodologies for constructing spirocycles often involve intramolecular cyclizations onto aromatic rings or reactions that form a new ring system at a specific position. rsc.org

Strategies for Derivatization via Modification of the Bromo Group

The aryl bromo group is a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orgharvard.edulibretexts.orgnih.gov This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a method for carbon chain extension and functionalization. wikipedia.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orglibretexts.orgwikipedia.orgbeilstein-journals.org This would convert the bromo substituent into a substituted amino group, opening pathways to different heterocyclic systems.

Table 2: Examples of Palladium-Catalyzed Derivatization of the Bromo Group

Reaction NameCoupling PartnerResulting Functional Group
Suzuki-Miyaura CouplingR-B(OH)₂Aryl, Alkyl, etc. (C-C bond)
Heck ReactionAlkene (e.g., Styrene)Substituted Alkene (C-C bond)
Buchwald-Hartwig AminationR¹R²NHSecondary/Tertiary Amine (C-N bond)
Sonogashira CouplingTerminal AlkyneSubstituted Alkyne (C-C bond)
Stille CouplingOrganostannaneAryl, Alkyl, etc. (C-C bond)

Strategies for Derivatization via Modification of the Nitro Group (e.g., Reduction to Amine)

The reduction of an aromatic nitro group to a primary amine is one of the most significant transformations in aromatic chemistry, as it dramatically alters the electronic properties of the ring and provides a nucleophilic center for further reactions. nih.govnih.gov This conversion is crucial for many of the cyclization strategies mentioned in section 6.1.

Common methods for this reduction are highly efficient and tolerate a wide range of other functional groups. nih.govchim.it

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and effective method.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and reliable method for nitro group reduction. nih.gov

The resulting 1-(2-amino-6-bromophenyl)propan-2-one is a key intermediate for synthesizing nitrogen-containing heterocycles like benzodiazepines and quinoxalines. nih.govmdpi.comlibretexts.org

Strategies for Derivatization via Modification of the Ketone Functionality (e.g., Condensations, Reductions)

The ketone group in this compound is amenable to a wide range of standard carbonyl chemistry transformations.

Reduction to Alcohol: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be used in further reactions, such as ether or ester formation.

Condensation Reactions: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol (B89426) condensations with other carbonyl compounds to form larger acyclic or cyclic structures.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene, providing a route to various unsaturated derivatives.

Reductive Amination: The ketone can be converted into an amine through reaction with an amine and a reducing agent, which is another pathway for introducing nitrogen into the side chain.

Development of Complex Polycyclic and Acyclic Structures

By combining the various derivatization strategies for each functional group, this compound can serve as a starting material for the synthesis of complex polycyclic and acyclic molecules. mdpi-res.com For example, a sequence involving a Suzuki coupling at the bromo position, followed by reduction of the nitro group, and subsequent intramolecular cyclization involving the newly formed amine and the ketone could lead to complex, multi-ring heterocyclic systems. Alternatively, reactions at the ketone and bromo positions could be used to build elaborate acyclic side chains onto the aromatic core. The sequential and controlled modification of the three functional groups allows for a modular approach to building molecular complexity.

Q & A

Q. Table 1: Comparison of Bromination Conditions

Brominating AgentSolventTemp (°C)Yield (%)Reference
Br₂/FeBr₃DCM2572
NBSCCl₄4065

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

  • ¹H NMR : Expect aromatic protons as doublets (δ 7.8–8.2 ppm) due to nitro and bromo substituents. The acetone methyl group appears as a singlet (~δ 2.6 ppm) .
  • ¹³C NMR : The carbonyl carbon resonates at ~205 ppm; aromatic carbons adjacent to nitro and bromo groups show deshielding (~125–140 ppm) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹; NO₂ asymmetric stretch at ~1520 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 257/259 (Br isotope pattern) .

Methodological Note : Use deuterated chloroform (CDCl₃) for NMR solubility. For crystallography, SHELX software refines X-ray data to confirm molecular geometry .

Advanced: How do the electronic effects of the bromo and nitro substituents influence the reactivity of this compound in subsequent functionalization reactions?

Q. Answer :

  • Nitro Group : Strong electron-withdrawing meta-director, deactivating the ring and directing electrophiles to the para position relative to itself.
  • Bromo Group : Weakly deactivating ortho/para-director. Competitive directing effects may lead to mixed regioselectivity.
    Experimental Insight :
  • In Suzuki couplings, the bromo group acts as a leaving site for cross-coupling, while the nitro group stabilizes intermediates via resonance .
  • Computational DFT studies predict electrophilic attack at the para-nitro position due to lower activation energy .

Advanced: What computational approaches can predict the regioselectivity of electrophilic attacks on this compound, and how do these align with experimental results?

Q. Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps. These identify nucleophilic/electrophilic hotspots.
  • Case Study : For nitration, simulations predict attack at the para-nitro position (ΔG‡ = 25 kcal/mol), aligning with experimental yields of 68% for the para-isomer .
    Methodological Note : Validate computational models with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

Methodological: What strategies resolve contradictory data in the crystallization or X-ray diffraction analysis of brominated aromatic ketones?

Q. Answer :

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to enhance crystal quality.
  • Data Contradictions : If unit cell parameters conflict with literature, check for polymorphism or solvent inclusion via TGA/DSC .
  • Refinement : Apply SHELXL for high-resolution data, adjusting thermal parameters and occupancy for disordered bromine atoms .

Q. Table 2: Crystallographic Data for Related Compounds

CompoundSpace GroupR-factorReference
1-(2,4-Dimethoxyphenyl)propan-2-oneP2₁/c0.034

Advanced: In multi-step syntheses using this compound as an intermediate, what parameters ensure functional group compatibility?

Q. Answer :

  • Protection Strategies : Protect the ketone as a ketal (e.g., ethylene glycol/H⁺) before bromination to prevent side reactions .
  • Compatibility Notes :
    • Avoid strong bases (e.g., LDA) that may deprotonate acidic α-hydrogens.
    • Use Pd-catalyzed cross-couplings under mild conditions (e.g., Suzuki-Miyaura at 60°C) to retain nitro group integrity .

Q. Safety Considerations :

  • Handle with nitrile gloves and fume hood due to lachrymatory bromine vapors .
  • Store in amber vials at 4°C to prevent photodegradation .

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